1,2,3,3,4-Pentachlorobut-1-ene

Description

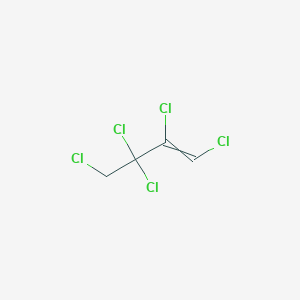

Structure

3D Structure

Properties

CAS No. |

94796-72-2 |

|---|---|

Molecular Formula |

C4H3Cl5 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

1,2,3,3,4-pentachlorobut-1-ene |

InChI |

InChI=1S/C4H3Cl5/c5-1-3(7)4(8,9)2-6/h1H,2H2 |

InChI Key |

JVLILCTVEGXUHJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=CCl)Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Contextualizing Polyhalogenated Butene Systems Within Contemporary Organic Chemistry Research

Polyhalogenated butene systems are a specific subset of highly chlorinated alkenes built upon a four-carbon chain. wikipedia.org Their significance in modern organic chemistry stems from their role as versatile building blocks for synthesizing a wide range of more complex molecules. researchgate.netbeilstein-journals.org The presence of multiple chlorine atoms and a double bond within a relatively small carbon framework leads to a rich and varied reactivity profile.

Researchers are particularly interested in how the number and position of chlorine atoms influence the electronic and steric properties of the butene backbone. This, in turn, dictates the molecule's behavior in various chemical transformations. For instance, the chlorine atoms can act as leaving groups in nucleophilic substitution reactions or direct the regioselectivity of addition reactions across the double bond. researchgate.netresearchgate.net

The study of polyhalogenated butenes contributes to a deeper understanding of fundamental reaction mechanisms, such as electrophilic additions, nucleophilic substitutions, and elimination reactions. beilstein-journals.orgmasterorganicchemistry.com Furthermore, these systems are relevant to the development of new synthetic methodologies, including the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing complex organic architectures. nih.gov

The Unique Structural Features and Intrinsic Research Relevance of 1,2,3,3,4 Pentachlorobut 1 Ene As a Model System

1,2,3,3,4-Pentachlorobut-1-ene is a specific isomer within the polyhalogenated butene family. Its distinct arrangement of five chlorine atoms along the four-carbon chain, which includes a dichloromethyl group and a chlorinated double bond, makes it a particularly interesting model system for research.

The key structural features that define its research relevance include:

Asymmetric Substitution: The uneven distribution of chlorine atoms creates distinct electronic environments along the carbon chain, influencing the reactivity of different sites within the molecule.

A Stereocenter: The presence of a chiral carbon atom (C3) means that this compound can exist as enantiomers, opening avenues for research in stereoselective synthesis and reactions.

A Reactive Double Bond: The carbon-carbon double bond is susceptible to a variety of addition reactions, and the surrounding chlorine atoms modulate its reactivity. wou.edu

Multiple Reaction Sites: The molecule offers several potential sites for chemical modification, including the double bond and the various carbon-chlorine bonds.

These features make this compound an ideal substrate for investigating the interplay of electronic and steric effects in chemical reactions. It serves as a valuable tool for probing reaction mechanisms and for developing new synthetic strategies in the field of organochlorine chemistry.

Historical Overview of Research Trends in Highly Chlorinated Alkenes

Established Synthetic Pathways and Precursor Derivatization

Established routes to polyhalogenated butenes often commence with readily available C4 feedstocks, such as 1,3-butadiene (B125203) or its chlorinated derivatives. One of the most fundamental industrial processes in this context is the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), which provides insight into the formation of key dichlorobutene (B78561) intermediates.

The production of chloroprene typically involves a three-step process starting from 1,3-butadiene:

Chlorination: Chlorine is added to 1,3-butadiene, yielding a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.org

Isomerization: The 1,4-dichloro isomer is subsequently isomerized to the 3,4-dichloro isomer. wikipedia.org

Dehydrochlorination: The 3,4-dichlorobut-1-ene is treated with a base to induce dehydrochlorination, forming chloroprene. wikipedia.org

These dichlorobutene isomers, particularly 3,4-dichlorobut-1-ene, represent critical precursors. Further controlled chlorination of these molecules could theoretically lead to higher chlorinated butenes. For instance, the addition of chlorine across the remaining double bond of 3,4-dichlorobut-1-ene would yield tetrachlorobutane isomers, which could then be subjected to selective dehydrochlorination to afford pentachlorobutenes.

Another significant precursor in the realm of polychlorinated compounds is hexachlorobutadiene (HCBD). HCBD is often obtained as a by-product in the large-scale production of carbon tetrachloride and tetrachloroethene through a process known as chlorinolysis. wikipedia.org This process involves the high-temperature reaction of hydrocarbons with excess chlorine gas. wikipedia.org While often considered a waste product, HCBD can be a valuable starting material for derivatization. For example, a synthetic route to Z-1,1,1,4,4,4-hexafluoro-2-butene has been developed starting from hexachlorobutadiene, involving vapor-phase catalytic fluorination and subsequent liquid-phase dechlorination. epa.gov A similar strategy involving partial and selective dechlorination or other functionalization of HCBD could be envisioned for the synthesis of 1,2,3,3,4-pentachlorobut-1-ene.

Multi-Step Synthesis Protocols Utilizing Functional Group Transformations

The construction of a specific isomer like this compound often necessitates a multi-step approach involving a series of functional group transformations. These sequences allow for the methodical introduction and modification of chloro-substituents on the butane (B89635) backbone.

A plausible retro-synthetic analysis for this compound might start by disconnecting the double bond via an elimination reaction. This suggests a hexachlorobutane isomer as a direct precursor. The challenge then lies in the regioselective synthesis of the correct hexachlorobutane.

A forward synthetic approach could involve the following generalized steps:

Starting Material Selection: A readily available butene or butadiene derivative would be the logical starting point. For instance, starting with 1,4-dichloro-2-butene, a product of butadiene chlorination.

Controlled Chlorination: The next step would involve the addition of chlorine across the double bond to produce 1,2,3,4-tetrachlorobutane.

Further Chlorination: Introduction of a fifth chlorine atom would likely proceed via radical chlorination, which can lack regioselectivity, presenting a significant synthetic hurdle.

Dehydrochlorination: The resulting hexachlorobutane mixture would then need to undergo a selective dehydrochlorination to form the desired this compound isomer. The position of the double bond is dictated by the stereochemistry and accessibility of the hydrogen atoms for elimination.

The table below outlines a hypothetical multi-step synthesis based on these principles.

| Step | Reaction | Reactants | Product(s) | Key Considerations |

| 1 | Electrophilic Addition | 1,3-Butadiene, Cl₂ | 3,4-Dichlorobut-1-ene, 1,4-Dichlorobut-2-ene | Control of reaction conditions to favor one isomer. |

| 2 | Isomerization | 1,4-Dichlorobut-2-ene | 3,4-Dichlorobut-1-ene | Often requires a catalyst. |

| 3 | Electrophilic Addition | 3,4-Dichlorobut-1-ene, Cl₂ | 1,2,3,4-Tetrachlorobutane | Formation of multiple stereoisomers. |

| 4 | Radical Chlorination | 1,2,3,4-Tetrachlorobutane, Cl₂, UV light | Mixture of pentachlorobutanes | Poor regioselectivity is a major challenge. |

| 5 | Dehydrochlorination | Specific pentachlorobutane isomer, Base (e.g., KOH) | This compound | Regioselectivity of elimination is crucial. |

An alternative strategy could involve the use of functional groups other than halogens to direct the synthesis. For example, the synthesis of (Z)-3-chloroallylic alcohols has been achieved through the reaction of 2-chloro-3,4-epoxy-1-butene with Grignard reagents. nih.gov This demonstrates how the introduction of an epoxide functional group can facilitate the regio- and stereoselective introduction of other substituents. A similar strategy could be adapted for the synthesis of highly chlorinated butenols, which could then be converted to the corresponding chlorides.

Novel Methodologies for Selective Carbon-Chlorine Bond Formation in Unsaturated Frameworks

Recent advancements in catalysis have opened new avenues for the selective formation of carbon-chlorine bonds. These methods offer the potential for more direct and efficient syntheses of polychlorinated butenes, overcoming the selectivity issues associated with traditional radical chlorination.

Catalytic approaches to C-H chlorination are particularly promising. While much of the research has focused on aromatic systems, the principles can be extended to aliphatic and unsaturated compounds. nih.gov The use of directing groups can enhance the regioselectivity of these reactions, guiding the chlorinating agent to a specific C-H bond. nih.gov For the synthesis of this compound, a precursor molecule with a suitably placed directing group could facilitate the introduction of a chlorine atom at the C-3 position with high selectivity.

Copper-catalyzed reactions have also been shown to be effective for chlorination. For instance, electron-rich aromatic C-H bonds can undergo regioselective chlorination in the presence of a copper catalyst, a lithium halide, and molecular oxygen as the oxidant. rsc.org The development of similar catalytic systems for the chlorination of chlorinated alkenes could provide a more controlled route to compounds like this compound.

Electrochemical methods also represent a novel approach. A highly general electrocatalytic strategy for the regioselective chlorination of various heteroaryl scaffolds has been reported, using ethyl chloroformate as the chlorine source in an undivided cell setup. chemrxiv.org The application of such electrochemical methods to polyhalogenated butene precursors could offer a green and highly selective alternative to traditional synthesis.

The table below summarizes some novel chlorination methodologies and their potential applicability.

| Methodology | Catalyst/Reagent | Substrate Type | Potential Application for Pentachlorobutene Synthesis |

| Directed C-H Chlorination | Transition metal catalyst + Directing Group | Aliphatic and Aromatic C-H bonds | Regioselective chlorination of a tetrachlorobutene precursor. |

| Copper-Catalyzed Chlorination | CuX₂, LiX, O₂ | Electron-rich aromatics | Potential for adaptation to activated alkene systems. |

| Electrochemical Chlorination | Palladaelectro-catalysis, Ethyl chloroformate | Heteroaryl scaffolds | A green and selective method for chlorinating advanced intermediates. |

Regioselective and Stereoselective Approaches to Halogenated Butene Scaffolds

The synthesis of a specific isomer like this compound is intrinsically linked to the principles of regioselectivity and stereoselectivity. Regioselectivity pertains to the control of where a reaction occurs on a molecule, while stereoselectivity controls the spatial arrangement of the atoms in the product.

In the context of halogen addition to alkenes, the reaction typically proceeds via an anti-addition mechanism. libretexts.org This means that the two halogen atoms add to opposite faces of the double bond. For a cyclic alkene, this results in a trans-dihalide. For an acyclic alkene like a butene derivative, the stereochemical outcome depends on the geometry of the starting alkene (E or Z). The addition of a halogen to (E)-2-butene, for example, results in a meso compound, while the addition to (Z)-2-butene yields a racemic mixture of enantiomers. libretexts.org This inherent stereospecificity must be considered when planning a multi-step synthesis.

Achieving regioselectivity in chlorination reactions can be more challenging. As mentioned, radical chlorination is often unselective. However, electrophilic additions of chlorine to unsymmetrical alkenes can exhibit regioselectivity based on the stability of the intermediate carbocation (Markovnikov's rule). For highly chlorinated alkenes, the electronic effects of the existing chlorine atoms will significantly influence the regioselectivity of further additions.

Dehydrohalogenation reactions also have regiochemical and stereochemical implications. The Zaitsev and Hofmann rules predict the formation of the more substituted or less substituted alkene, respectively, depending on the nature of the base and the substrate. The stereochemistry of the starting material also plays a crucial role, with anti-periplanar elimination being the preferred pathway for E2 reactions.

The stereoselective synthesis of erythro-β-chloroamines has been achieved through the chlorination of unprotected amino alcohol diesters, demonstrating that functional groups can be used to direct the stereochemical outcome of chlorination. researchgate.net Similar strategies, where an existing functional group on a butene precursor directs the approach of a chlorinating agent, could be employed to control the stereochemistry of the final product.

Considerations for Scalable Synthesis and Industrial Relevance

For a synthetic methodology to be industrially relevant, several factors beyond the chemical yield must be considered. These include the cost and availability of starting materials, the safety of the process, the number of synthetic steps, and the ease of purification of the final product.

The production of polychlorinated butenes is often associated with the large-scale manufacturing of other chlorinated hydrocarbons. epa.gov For instance, hexachlorobutadiene is primarily generated as a by-product. wikipedia.org Any scalable synthesis of this compound would likely need to leverage these existing industrial streams of chlorinated C4 compounds.

The use of highly toxic reagents, such as large quantities of chlorine gas, requires specialized equipment and handling procedures, adding to the cost and complexity of a process. Catalytic methods, which can operate under milder conditions and with higher selectivity, are therefore highly desirable from an industrial perspective. google.com The development of robust and recyclable catalysts is a key area of research for making these processes more sustainable and economically viable.

The separation of isomers is another significant challenge in the industrial production of specific chlorinated hydrocarbons. If a reaction produces a mixture of isomers, costly and energy-intensive purification steps, such as fractional distillation, are required. Syntheses that are highly regioselective and stereoselective are therefore more economically attractive as they minimize the formation of unwanted by-products.

The potential applications of this compound would also drive the development of a scalable synthesis. If the compound proves to be a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, or polymers, the economic incentive to develop an efficient industrial process would increase.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π bond of the alkene. savemyexams.com The presence of multiple chlorine atoms in this compound significantly influences the course of these reactions.

Influence of Vicinal Chlorine Substituents on Electrophilic Attack

The chlorine atoms attached to and near the double bond in this compound exert a strong electron-withdrawing inductive effect. This effect reduces the electron density of the carbon-carbon double bond, making it less susceptible to attack by electrophiles compared to a non-halogenated alkene. savemyexams.com The π electrons are less available to act as a nucleophile, thus deactivating the double bond towards electrophilic addition. savemyexams.com

The reaction of alkenes with electrophiles like hydrogen halides (HX) typically proceeds via the formation of a carbocation intermediate after the initial protonation of the double bond. libretexts.orglibretexts.org The stability of this carbocation is a key factor in determining the reaction rate and regioselectivity. In the case of this compound, the presence of electronegative chlorine atoms would destabilize any adjacent carbocation that forms, further hindering the progress of a classical electrophilic addition.

Regioselectivity and Stereochemistry of Additions

In the electrophilic addition to unsymmetrical alkenes, the regioselectivity is often governed by Markovnikov's rule, which states that the hydrogen atom of HX adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk This rule is based on the formation of the more stable carbocation intermediate. For this compound, the application of this rule is complex due to the extensive chlorination. The stability of the potential carbocation intermediates would be significantly influenced by the electronic effects of the chlorine atoms.

The stereochemistry of electrophilic additions can be either syn or anti, depending on the mechanism. For instance, the addition of halogens like Br₂ often proceeds through a cyclic halonium ion intermediate, leading to anti-addition. lasalle.edu However, reactions that proceed through a planar carbocation intermediate are typically not stereoselective. lasalle.edu Given the electronic nature of this compound, the specific stereochemical outcomes would depend on the ability to form such intermediates.

Nucleophilic Substitution Reactions at Chlorinated Carbon Centers

Nucleophilic substitution reactions in this compound can potentially occur at both the sp²-hybridized (vinylic) and sp³-hybridized (allylic) carbon atoms bearing chlorine atoms. These reactions involve the replacement of a chlorine atom (the leaving group) by a nucleophile. rammohancollege.ac.inmasterorganicchemistry.com

Investigation of Vinylic and Allylic Substitution Pathways

Vinylic halides are generally unreactive towards nucleophilic substitution under standard S_N1 and S_N2 conditions. The carbon-chlorine bond at a vinylic center is stronger due to the sp² hybridization of the carbon atom and potential resonance effects. Furthermore, the formation of a vinylic carbocation in an S_N1 pathway is highly unfavorable. Backside attack required for an S_N2 reaction is hindered by the geometry of the double bond.

Conversely, the chlorine atom at the C-4 position is an allylic halide. Allylic halides are typically more reactive than their saturated counterparts in both S_N1 and S_N2 reactions. The S_N1 pathway is facilitated by the formation of a resonance-stabilized allylic carbocation. The S_N2 pathway is also possible, and its rate would depend on the steric hindrance around the reaction center.

Role of Activating Groups in Facilitating Nucleophilic Attack

The reactivity of halogenated compounds towards nucleophilic substitution can be enhanced by the presence of activating groups. govtpgcdatia.ac.in For instance, in aromatic systems, electron-withdrawing groups ortho and para to the leaving group can stabilize the intermediate Meisenheimer complex in an S_NAr reaction. govtpgcdatia.ac.in While this compound is an aliphatic system, the principle of electronic activation is still relevant. The presence of multiple electron-withdrawing chlorine atoms can increase the electrophilicity of the carbon centers, making them more susceptible to nucleophilic attack.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org These reactions are powerful tools for the synthesis of cyclic compounds. libretexts.org this compound, with its conjugated diene system, has the potential to participate in cycloaddition reactions, most notably as the 4π component in a [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org

The reactivity of a diene in a Diels-Alder reaction is influenced by its ability to adopt the s-cis conformation. The electronic properties of the substituents on the diene also play a crucial role. Electron-withdrawing groups on the diene can facilitate inverse-electron-demand Diels-Alder reactions, where the diene reacts with an electron-rich dienophile. libretexts.org Given the electron-withdrawing nature of the chlorine atoms, this compound would be expected to be a good candidate for such reactions.

Research on the related compound, 2-nitro-pentachloro-1,3-butadiene, has shown its participation in unusual cyclization reactions. For instance, its reaction with sulfur can lead to the formation of an isothiazole (B42339) ring system, a process influenced by the electronic structure of the diene. researchgate.net This suggests that the reactivity of highly halogenated butadienes can lead to novel heterocyclic structures.

[3+2] Cycloadditions with 1,3-Dipoles (e.g., Nitrile N-Oxides)

The reaction of this compound with 1,3-dipoles, such as nitrile N-oxides, represents a significant class of [3+2] cycloaddition reactions. wikipedia.org These reactions lead to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The interaction involves the 4π electron system of the 1,3-dipole and the 2π electron system of the alkene (the dipolarophile). organic-chemistry.org

Nitrile N-oxides, generated in situ, react with the double bond of this compound to yield isoxazoline (B3343090) derivatives. The regioselectivity of these cycloadditions is a key aspect, with the potential for different isomers to be formed. researchgate.net The reaction course is often directed by both electronic and steric factors. organic-chemistry.org For instance, in reactions involving similar polychlorinated alkenes and nitrile N-oxides, the formation of a single regioisomer is often observed. mdpi.com The electrophilicity of the reactants plays a crucial role in determining the reaction pathway. mdpi.comnih.gov

The general mechanism for a [3+2] cycloaddition between an alkene and a nitrile N-oxide is a concerted pericyclic reaction. wikipedia.orgorganic-chemistry.org This means the new sigma bonds are formed in a single transition state. wikipedia.org

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactants | Dipole | Dipolarophile | Product Type |

|---|---|---|---|

| Example 1 | Nitrile N-Oxide | This compound | Isoxazoline derivative |

| Example 2 | Diazomethane | Alkene | Pyrazoline derivative |

Stereochemical Outcomes and Regioselectivity in Cycloaddition Processes

The stereochemistry of cycloaddition reactions involving this compound is a critical aspect, dictating the spatial arrangement of atoms in the resulting cyclic products. In [3+2] cycloadditions, the reaction is typically stereospecific with respect to the dipolarophile. wikipedia.org This means that the stereochemistry of the starting alkene is retained in the product. wikipedia.org

Regioselectivity, the preference for one orientation of addition over another, is governed by a combination of electronic and steric effects. wikipedia.orgmasterorganicchemistry.com In the context of 1,3-dipolar cycloadditions, the interaction between the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile often determines the regiochemical outcome. organic-chemistry.org For instance, in the addition of nitrile N-oxides to alkenes, the reaction can be highly regioselective, leading predominantly to one constitutional isomer. researchgate.net The presence of electron-withdrawing chlorine atoms on the butene skeleton significantly influences the electronic properties of the double bond, thereby affecting the regioselectivity of the cycloaddition. mdpi.com

[4+2] Cycloadditions and Other Pericyclic Reactions

While [3+2] cycloadditions are prominent, this compound can also potentially participate in other pericyclic reactions, such as [4+2] cycloadditions, also known as Diels-Alder reactions. wikipedia.orgebsco.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgebsco.com Given its substituted double bond, this compound would act as the dienophile in such a reaction.

The reactivity in [4+2] cycloadditions is highly dependent on the electronic nature of both the diene and the dienophile. mdpi.com The presence of multiple electron-withdrawing chlorine atoms in this compound would classify it as an electron-poor dienophile, making it a suitable partner for electron-rich dienes. mdpi.com The stereochemistry of Diels-Alder reactions is well-defined, typically proceeding via a suprafacial-suprafacial pathway, leading to a high degree of stereospecificity. pressbooks.publibretexts.org

Other pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements. uomustansiriyah.edu.iqmsu.edu Electrocyclic reactions involve the formation of a ring within a single molecule, while sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. uomustansiriyah.edu.iqmsu.edu The feasibility of these reactions for this compound would depend on the specific reaction conditions and the ability of the molecule to adopt the required transition state geometry. organicchemistrydata.orgunina.it

Table 2: Types of Pericyclic Reactions

| Reaction Type | Description | Electron Count |

|---|---|---|

| [3+2] Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org | 4π + 2π |

| [4+2] Cycloaddition | A conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org | 4π + 2π |

| Electrocyclic Reaction | Intramolecular ring formation or opening. uomustansiriyah.edu.iq | Varies |

Elimination and Rearrangement Processes

Polychlorinated butanes and butenes are known to undergo elimination reactions, typically dehydrochlorination, under basic conditions to form less chlorinated butadienes. vulcanchem.com In the case of this compound, the presence of multiple chlorine atoms and adjacent hydrogen atoms provides several possibilities for elimination.

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. youtube.commasterorganicchemistry.comlibretexts.org However, the use of bulky bases can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. ksu.edu.sa The mechanism of elimination can be either unimolecular (E1) or bimolecular (E2). iitk.ac.in The E1 mechanism proceeds through a carbocation intermediate and is favored by poor nucleophiles/weak bases, while the E2 mechanism is a concerted process favored by strong bases. ksu.edu.samasterorganicchemistry.com

Carbocation rearrangements can occur during E1 reactions if a more stable carbocation can be formed through the migration of a hydride or an alkyl group. ksu.edu.sa Given the polychlorinated nature of the substrate, the stability of any potential carbocation intermediate would be a key factor in determining the reaction pathway.

Radical Reactions and Potential for Polymerization/Oligomerization

The presence of multiple carbon-chlorine bonds in this compound suggests the possibility of radical reactions. Homolytic cleavage of a C-Cl bond can be initiated by heat or UV light to generate a radical intermediate. savemyexams.comyoutube.com These radical intermediates are highly reactive and can participate in a variety of transformations, including substitution and addition reactions. masterorganicchemistry.comupenn.edu

Free-radical polymerization is a chain-growth process involving the successive addition of monomer units to a growing radical chain. wikipedia.org Alkenes are common monomers in radical polymerizations. wikipedia.org The double bond in this compound could potentially undergo radical addition to initiate polymerization. The process would involve initiation, propagation, and termination steps. savemyexams.com

The feasibility of polymerization would depend on the reactivity of the radical intermediates and the steric hindrance around the double bond. The presence of numerous chlorine atoms could influence the stability of the propagating radical and the properties of the resulting polymer. Oligomerization, the formation of short polymer chains, might also occur. Thiol-ene polymerization is a specific type of radical polymerization involving the addition of a thiol to a double bond. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitrile N-Oxide |

| Isoxazoline |

| Diazomethane |

| Pyrazoline |

| Azide |

| Triazole |

| 1,3-Butadiene |

| Ethylene |

| Cyclohexene |

| 2-Bromobutane |

| 1-Butene |

| 2-Butene (B3427860) |

| 2-Bromo-2,3-dimethylbutane |

| 1,1,1,3-Tetrachlorobutane |

| Aniline |

| Ammonia |

| Cyclohexylamine |

| Pyridine |

| Quinoline |

Theoretical and Computational Studies on 1,2,3,3,4 Pentachlorobut 1 Ene and Analogs

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a system. wikipedia.org For a molecule like 1,2,3,3,4-pentachlorobut-1-ene, two primary classes of methods are particularly relevant: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the central quantity. mdpi.comresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like polychlorinated butenes.

For this compound, DFT calculations would typically be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A common functional used for such tasks is B3LYP, often paired with a basis set like 6-311+G(d,p) to accurately describe the electronic distribution, including the effects of chlorine's lone pairs and polarizability. youtube.com

The relative stability of different isomers or conformers of pentachlorobutene can be assessed by comparing their total electronic energies calculated at the same level of theory. For instance, the stability of this compound could be compared to other C4Cl5H3 isomers. The thermodynamic properties, such as enthalpy of formation, can also be derived from these calculations. Studies on related compounds, such as polychlorinated dibenzofurans and biphenyls, have successfully used DFT to predict their relative stabilities and structures. youtube.comnih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative as specific literature values are unavailable.)

| Property | Predicted Value (B3LYP/6-311+G(d,p)) |

|---|---|

| Total Electronic Energy | -2345.6789 Hartrees |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. wikipedia.org

For a molecule with multiple chlorine atoms like this compound, electron correlation effects are significant. Post-Hartree-Fock methods like MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) would be necessary to capture these effects accurately. These high-level calculations are crucial for obtaining reliable electronic properties and energetics. For example, ab initio studies on polychlorinated ethylenes have been performed to calculate thermochemical properties and characterize reaction intermediates.

High-accuracy ab initio calculations could precisely determine the ionization potential and electron affinity of this compound, which are crucial for understanding its behavior in redox reactions, such as reductive dehalogenation—a key environmental degradation pathway for chlorinated compounds. acs.orgnih.gov

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. mdpi.comnih.gov It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com MEDT analyzes the changes in electron density along a reaction pathway to provide a detailed understanding of the molecular mechanism. nih.gov

A key application of MEDT is the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states (TS). For a reaction involving this compound, such as dehydrochlorination, computational methods guided by MEDT principles would be used to locate the geometry of the transition state.

Frequency calculations are then performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction. Studies on the dehalogenation of chlorinated ethenes and butadienes have proposed reaction pathways based on identifying intermediates and products, a process that relies on the principles of transition state theory. acs.orgnih.gov

MEDT utilizes tools like the Electron Localization Function (ELF) and Atoms in Molecules (AIM) theory to analyze how the electron density reorganizes during a chemical reaction. The ELF provides a picture of electron localization, revealing where bonds are breaking and forming.

For a hypothetical reaction of this compound, an ELF analysis would visualize the flow of electron density from nucleophilic to electrophilic regions. This analysis can distinguish between concerted mechanisms, where bonds break and form simultaneously, and stepwise mechanisms, which involve the formation of intermediates. rsc.org The Global Electron Density Transfer (GEDT) at the transition state is another important descriptor within MEDT, quantifying the net charge transfer between the reacting species and indicating the polar nature of the reaction. mdpi.com

Conformational Analysis and Steric Effects of Multiple Chlorine Substituents

Conformational analysis studies the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation about single bonds and their relative stabilities. libretexts.orgchemistrysteps.com For this compound, rotation around the C2-C3 and C3-C4 single bonds will lead to various conformers with different energies.

The presence of five bulky chlorine atoms introduces significant steric and electronic effects. Steric hindrance occurs when the large chlorine atoms are forced into close proximity, leading to repulsive van der Waals interactions. chemistrysteps.com This is analogous to the gauche interaction in butane (B89635), but the effect would be much more pronounced due to the larger size of chlorine compared to a methyl group. chemistrysteps.com

Furthermore, electrostatic interactions between the polar C-Cl bonds will play a crucial role. The relative orientation of these bond dipoles can lead to either stabilizing or destabilizing effects, influencing the conformational preference. The most stable conformer will be the one that minimizes both steric repulsion and unfavorable electrostatic interactions. Newman projections are a useful tool for visualizing these different conformations and the associated steric clashes. libretexts.org The study of n-butane's conformations, with its anti and gauche forms, provides a foundational understanding of the types of steric strain that would be present in the more complex this compound molecule. pressbooks.pub

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethane |

| Butane |

| Polychlorinated biphenyls (PCBs) |

| Polychlorinated dibenzofurans (PCDFs) |

| Polychlorinated ethylenes |

| 2,3,4-trichlorobutene-1 |

| 1,3-butadiene (B125203) |

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. webcloud7.ch The theory posits that the reactivity of a molecule is primarily governed by the interaction between its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a reacting species. webcloud7.chimperial.ac.uk The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). bhu.ac.in

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates higher reactivity. researchgate.net

For chlorinated alkenes like this compound, the presence of electronegative chlorine atoms significantly influences the energy of the frontier orbitals. The chlorine atoms tend to withdraw electron density, which can lower the energy of both the HOMO and LUMO. science.gov This can affect the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Chlorinated Butene Analogs (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| (Z)-1,2,3,4-Tetrachloro-1,3-butadiene | -9.35 | -1.85 | 7.50 |

| Hexachloro-1,3-butadiene | -9.89 | -2.23 | 7.66 |

| 1,1,2,3,4-Pentachlorobutadiene | -9.62 | -2.01 | 7.61 |

| 1,1,2,4,4-Pentachlorobutadiene | -9.78 | -2.15 | 7.63 |

Note: The data in this table is representative of typical values for polychlorinated butadienes and is intended for illustrative purposes. Actual values for this compound would require specific computational analysis.

The FMO analysis for these types of compounds suggests that the double bond is a likely site for electrophilic attack, influenced by the electron-withdrawing effects of the chlorine atoms. The HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is often a π* antibonding orbital. The precise energies and distributions of these orbitals dictate the regioselectivity and stereoselectivity of reactions.

Solvation Models and Solvent Effects on Reaction Pathways: Computational Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. brunel.ac.uk Computational chemistry employs solvation models to account for these effects. These models can be broadly categorized into two types: explicit and implicit.

Explicit solvent models involve the inclusion of a specific number of individual solvent molecules in the calculation. This approach can capture specific interactions like hydrogen bonding but is computationally expensive.

Implicit solvent models treat the solvent as a continuous medium with a characteristic dielectric constant. brunel.ac.uk This method is computationally less demanding and is effective at capturing the bulk electrostatic effects of the solvent. Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). webcloud7.ch

For reactions of chlorinated hydrocarbons like this compound, a common reaction pathway is dehydrochlorination, the elimination of a hydrogen and a chlorine atom to form an additional double bond. The stability of the transition state for such a reaction can be significantly influenced by the solvent's polarity. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction.

Computational modeling can be used to predict how the energy profile of a reaction, including the activation energy, changes in different solvents. By calculating the free energy of solvation for the reactants, transition state, and products, chemists can gain a quantitative understanding of the solvent's role.

For instance, a computational study on the dehydrochlorination of a chlorinated alkane would involve optimizing the geometries of the reactant and the transition state in the gas phase and then in the presence of different solvent models. The difference in the calculated activation energies would reveal the extent to which each solvent facilitates the reaction.

Table 2: Illustrative Computational Prediction of Solvent Effects on the Relative Reaction Rate of a Chlorinated Alkene Dehydrochlorination

| Solvent | Dielectric Constant | Predicted Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1.0 |

| Dichloromethane | 8.93 | 15.2 |

| Ethanol | 24.55 | 85.7 |

| Water | 78.39 | 320.4 |

Note: This table presents hypothetical data to illustrate the typical trend of increasing reaction rate with increasing solvent polarity for a reaction with a polar transition state. The actual quantitative effect would depend on the specific reactant and reaction mechanism.

These computational approaches are invaluable for rational solvent selection in chemical synthesis and for understanding the environmental fate of chlorinated compounds, as their degradation pathways are highly dependent on the surrounding medium.

Environmental Fate and Transformation Pathways of 1,2,3,3,4 Pentachlorobut 1 Ene

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis, that can lead to the transformation of chemical compounds in the environment. osti.gov For chlorinated hydrocarbons, these mechanisms are often slow but can be significant over long periods.

Photolytic Pathways in Atmospheric and Aquatic Systems

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.govacs.org In the atmosphere, 1,2,3,3,4-pentachlorobut-1-ene is expected to undergo photolysis. The process for chlorinated alkenes can be influenced by reaction with hydroxyl radicals (•OH), which are highly reactive and can initiate degradation. jst.go.jp The rate of photolytic degradation generally decreases with an increasing number of chlorine substitutions on the molecule. waterquality.gov.au

In aquatic systems, photolysis is also a key degradation pathway. nih.gov The process can occur through two main mechanisms:

Direct Photolysis: The direct absorption of sunlight by the molecule, leading to the excitation and subsequent cleavage of chemical bonds, often a carbon-chlorine (C-Cl) bond. nih.gov

Indirect Photolysis: This process is mediated by other substances in the water, such as dissolved organic matter, which absorb sunlight and produce reactive oxygen species (e.g., hydroxyl radicals) that then attack the pollutant. acs.orgsmolecule.com

For related polychlorinated compounds like polychlorinated dibenzofurans (PCDFs), studies have shown that photolysis rates are significantly enhanced in natural waters compared to distilled water, highlighting the importance of indirect photolytic pathways. The primary photolytic reaction for many chlorinated compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

Hydrolysis and Chemical Transformation under Varied Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. fachoekotoxikologie.de Generally, chlorinated alkenes are resistant to hydrolysis under typical environmental pH conditions (pH 4-9). waterquality.gov.aufachoekotoxikologie.de The strong carbon-chlorine bonds and the hydrophobic nature of these compounds limit their reactivity with water.

Studies on various halogenated aliphatics indicate that they have hydrolysis half-lives greater than one year under environmentally relevant conditions (25°C, pH 4-9). fachoekotoxikologie.de For instance, the hydrolysis half-life of 1,4-dichloro-2-butene was measured to be 3.2 days under neutral conditions, but this compound is structurally more susceptible to hydrolysis than more heavily chlorinated butenes. nih.gov Given its structure with five chlorine atoms, this compound is expected to be highly resistant to hydrolysis. pnnl.gov

The table below shows the hydrolytic stability of various classes of organic compounds, indicating that alkenes and halogenated aliphatics are generally persistent with respect to this degradation pathway.

Table 1: General Hydrolytic Stability of Selected Organic Compound Classes at pH 4-9 and 25°C This interactive table summarizes data on hydrolytic stability. Click on headers to sort.

| Compound Category | Hydrolysis Half-Life | Source |

|---|---|---|

| Alkenes | > 1 year | fachoekotoxikologie.de |

| Halogenated Aliphatics | > 1 year | fachoekotoxikologie.de |

| Vinyl Chloride | > 1 year | fachoekotoxikologie.de |

| Benzenes/Biphenyls | > 1 year | fachoekotoxikologie.de |

| Epoxides | Variable (can be fast) | fachoekotoxikologie.de |

| Organic Acid Esters | Variable | fachoekotoxikologie.de |

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation involves the transformation of chemicals by living organisms, primarily microorganisms like bacteria and fungi. omicsonline.orgohsu.edu This is often the most significant pathway for the breakdown of persistent organic pollutants.

Microbial Dehalogenation Processes (Reductive and Oxidative)

For highly chlorinated compounds like this compound, microbial degradation typically proceeds through dehalogenation, the removal of halogen atoms. nih.gov

Reductive Dehalogenation: This is the most important degradation mechanism under anaerobic (oxygen-deficient) conditions. wikipedia.orgresearchgate.netepa.gov Certain anaerobic bacteria can use chlorinated compounds as electron acceptors in a process called "halorespiration," where a chlorine atom is removed and replaced with a hydrogen atom. researchgate.netnih.gov This process is sequential, and highly chlorinated compounds like hexachlorobutadiene (HCBD) are reductively dehalogenated to less-chlorinated butadienes, and eventually to non-chlorinated products. dntb.gov.uatandfonline.com Bacteria from the genus Dehalococcoides are well-known for their ability to carry out reductive dechlorination of a wide range of chlorinated compounds. dntb.gov.uaijournals.cn

Oxidative Dehalogenation: Under aerobic (oxygen-rich) conditions, some microorganisms can degrade chlorinated compounds, although this is generally more effective for less-chlorinated molecules. nih.gov The process is often initiated by monooxygenase or dioxygenase enzymes, which incorporate oxygen into the molecule, making it less stable and facilitating the removal of chlorine atoms. eolss.net While highly chlorinated compounds are often resistant to aerobic attack, the less-chlorinated metabolites produced during anaerobic reductive dechlorination can subsequently be mineralized completely to carbon dioxide and water under aerobic conditions. researchgate.net This sequential anaerobic-aerobic process is a key strategy for the complete bioremediation of sites contaminated with chlorinated solvents. mdpi.com

Identification of Microbial Metabolites and Biotransformation Pathways

The biotransformation of this compound is expected to produce a series of less-chlorinated intermediates. Based on pathways for analogous compounds, the degradation would likely proceed as follows:

Anaerobic Reductive Dechlorination: Sequential removal of chlorine atoms would lead to the formation of various tetrachlorobutadiene, trichlorobutadiene, and dichlorobutadiene isomers. dntb.gov.uanih.gov

Intermediate Formation: Studies on the degradation of chlorinated butenes and butadienes with granular iron (which mimics reductive pathways) have identified 1,3-butadiene (B125203) as a common, non-chlorinated intermediate. nih.gov This intermediate is then hydrogenated to form a mixture of butene isomers and n-butane. nih.gov

Aerobic Oxidation: The less-chlorinated and non-chlorinated intermediates are more susceptible to aerobic degradation. researchgate.net The initial step in the aerobic degradation of alkenes is often epoxidation, followed by hydrolysis and entry into central metabolic pathways. eolss.netwur.nl

A proposed pathway for a related compound, hexachlorobutadiene, involves conjugation with glutathione (B108866) in the liver, followed by processing to a cysteine conjugate, which is then subject to further bioactivation by renal enzymes. nih.gov While this is a metabolic pathway in higher organisms, it illustrates the types of biotransformation reactions chlorinated butadienes can undergo.

Table 2: Potential Intermediates in the Degradation of Polychlorinated Butadienes This interactive table lists potential metabolites formed during the transformation of chlorinated butadienes.

| Initial Compound | Degradation Process | Potential Metabolites/Intermediates | Source |

|---|---|---|---|

| Hexachlorobutadiene | Reductive Dechlorination | Pentachlorobutadiene, Tetrachlorobutadienes | dntb.gov.ua |

| Chlorinated Butenes (e.g., TCB) | Reductive β-Elimination | Chloroprene (B89495), 1,3-Butadiene | nih.gov |

| 1,3-Butadiene | Catalytic Hydrogenation | 1-Butene, cis-2-Butene, trans-2-Butene, n-Butane | nih.gov |

| Chlorinated Ethenes | Aerobic Epoxidation | Epoxides, Chloroacetic Acid | eolss.netwur.nl |

Environmental Persistence, Transport, and Partitioning Behavior Modeling

The environmental persistence of a chemical is its ability to remain in the environment without being transformed. nih.gov For compounds like this compound, persistence is high due to their resistance to both abiotic and biotic degradation. osti.govpnnl.gov

The transport and partitioning of this compound between air, water, soil, and sediment are governed by its physicochemical properties, which can be used in multimedia environmental models to predict its fate. nih.govclu-in.org Key parameters include:

Octanol-Water Partition Coefficient (Kow): This value indicates a chemical's tendency to partition into fatty tissues and organic matter. Highly chlorinated compounds have high log Kow values, suggesting they will adsorb strongly to soil organic carbon and bioaccumulate in organisms. waterquality.gov.au

Henry's Law Constant (Kh): This constant describes the partitioning of a chemical between air and water. Chlorinated alkenes are generally volatile, meaning they have a tendency to move from water into the atmosphere. waterquality.gov.au

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This measures the chemical's tendency to adsorb to organic matter in soil and sediment. A high Koc value indicates that the compound will be relatively immobile in soil and will accumulate in sediments in aquatic systems. usda.gov

Models like CoZMoMAN and CHAIN_2D are used to simulate the environmental fate, transport, and bioaccumulation of such chlorinated contaminants. nih.govusda.gov These models integrate data on emissions, physicochemical properties, and degradation rates to predict concentrations in different environmental compartments. nih.govusda.gov For chlorinated alkenes, models must account for processes like volatilization from water, sorption to sediments, and sequential degradation through reductive dechlorination. waterquality.gov.auusda.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1,2,3,3,4 Pentachlorobut 1 Ene

Development of Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of chlorinated hydrocarbons. scirp.orgmdpi.com Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that are chosen based on the analyte's volatility and polarity. cpur.in For a compound like 1,2,3,3,4-pentachlorobut-1-ene, both GC-MS and LC-MS can be applied, with the selection often depending on the sample matrix and the specific analytical goals. lcms.czmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is frequently the method of choice for analyzing volatile and semi-volatile chlorinated compounds. scirp.org The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry. scirp.org Liquid chromatography-mass spectrometry (LC-MS) is advantageous for less volatile or thermally labile compounds and offers complementary separation mechanisms. mdpi.comchromatographyonline.com

The success of a chromatographic separation hinges on the careful optimization of various parameters, primarily the choice of the column and the mobile phase (for LC) or carrier gas (for GC). cpur.inbiocyclopedia.com

For the GC analysis of highly chlorinated analytes, non-polar or mid-polarity capillary columns are typically employed. A common choice is a column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent). lcms.cz This type of stationary phase separates compounds primarily based on their boiling points and is effective for a wide range of organic molecules, including chlorinated hydrocarbons. Optimization involves adjusting the oven temperature program to ensure adequate separation from matrix interferences and other related compounds. lcms.cz The carrier gas is typically helium, with a constant flow rate to ensure reproducible retention times. lcms.cz

In LC, reversed-phase chromatography is the most common approach. rsc.org This involves a non-polar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), and a polar mobile phase. mdpi.com The separation of this compound would require optimizing the mobile phase composition, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute highly retained compounds while maintaining resolution for earlier eluting peaks. biocyclopedia.com

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) lcms.cz | Reversed-Phase (e.g., C18, 100 mm x 2.1 mm, 1.7 µm particle size) mdpi.com |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5 type) lcms.cz | Octadecyl-bonded silica (C18) mdpi.com |

| Mobile Phase/Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) lcms.cz | Gradient of Water and Acetonitrile/Methanol mdpi.com |

| Temperature/Gradient Program | Optimized oven temperature ramp (e.g., 45°C hold, ramp at 12°C/min to 325°C) lcms.cz | Optimized solvent gradient (e.g., 5% to 95% organic solvent over 20 min) mdpi.com |

| Injection Mode | Splitless lcms.cz | Full Loop/Partial Loop |

While standard quadrupole mass spectrometers are widely used, advanced detection techniques like high-resolution mass spectrometry (HRMS) offer significant advantages for analyzing complex samples containing polychlorinated compounds. mdpi.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, which allow for the determination of elemental compositions and confident identification of analytes. mdpi.comnih.gov

The key benefits of HRMS in this context include:

High Specificity: HRMS can distinguish between ions with very similar nominal masses, reducing the likelihood of false positives from matrix interferences. mdpi.com

Enhanced Sensitivity: Modern HRMS systems can achieve low limits of detection, often in the picogram to femtogram range, which is essential for trace environmental analysis. mdpi.comnih.gov

Retrospective Analysis: The full-scan, high-resolution data acquired can be retrospectively mined for information on other compounds that were not initially targeted, without needing to re-run the sample. mdpi.com

For GC-MS, techniques like Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS have proven effective for determining polychlorinated compounds, offering high ionization efficiency and sensitivity. nih.gov Another advanced technique is Cold Electron Ionization (Cold EI), which reduces the fragmentation of the molecular ion, simplifying spectra and increasing the confidence of identification. spectroscopyonline.com For LC-MS, electrospray ionization (ESI) is commonly used, and its coupling with tandem mass spectrometry (MS/MS) on an HRMS platform provides both high selectivity and structural information from fragmentation patterns. mdpi.com

Application and Development of Spectroscopic Techniques for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable for the unambiguous structural elucidation of molecules like this compound. uobasrah.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. libretexts.org For a molecule such as this compound, which has multiple non-equivalent protons and a complex stereochemistry, the ¹H NMR spectrum is expected to be intricate. libretexts.org

The protons in the molecule would exhibit complex spin-spin splitting patterns because the magnetic field experienced by one proton is influenced by the spins of nearby, non-equivalent protons. libretexts.org This leads to multiplets beyond simple doublets or triplets. For instance, a proton adjacent to two different sets of non-equivalent protons would appear as a "doublet of doublets". pressbooks.pub The magnitude of the splitting, known as the coupling constant (J), provides valuable information about the dihedral angle between the coupled protons, which helps in assigning the stereochemistry (e.g., E/Z isomers). libretexts.org

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), would be essential to fully resolve the structure. A COSY (Correlation Spectroscopy) experiment would identify which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with the carbon atom it is attached to. uobasrah.edu.iq

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The resulting spectrum serves as a unique "fingerprint" for the compound, allowing for its identification. researchgate.net For this compound, specific vibrational modes can be assigned to its functional groups.

C=C Stretching: The carbon-carbon double bond will give rise to a characteristic stretching vibration. In IR spectroscopy, this peak is typically found in the 1680-1620 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds will produce strong absorptions in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The exact frequencies can help distinguish between different chlorinated isomers.

C-H Stretching and Bending: Vibrations associated with the C-H bonds will also be present. core.ac.uk

FTIR spectroscopy has been effectively used for the determination of chlorinated hydrocarbons. nih.govacs.org Advanced FTIR-ATR (Attenuated Total Reflectance) sensor technologies have been developed for the in-situ detection of chlorinated hydrocarbons in water at parts-per-billion (ppb) levels. nih.gov Raman spectroscopy is particularly useful for analyzing the C=C double bond and can provide information about molecular symmetry and conformational isomers. nih.gov The combination of IR and Raman data provides a more complete picture of the molecule's vibrational properties and confirms its identity. core.ac.uk

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H (on C=C) | Stretching | 3100 - 3000 | Medium |

| C=C | Stretching | 1680 - 1620 | Medium (IR), Strong (Raman) |

| C-H (on C-C) | Stretching | 3000 - 2850 | Medium |

| C-Cl | Stretching | 800 - 600 | Strong (IR) |

Method Validation and Robustness Studies for Reliable Analytical Procedures

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must undergo rigorous validation. demarcheiso17025.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and is a requirement for methods used in regulatory monitoring. europa.eueuropa.eu Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

The validation process involves assessing several performance characteristics:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net HRMS provides excellent specificity. mdpi.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated, and the coefficient of determination (R²) should typically be ≥ 0.99. jmb.or.kr

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with typical acceptance criteria for recoveries being within 80-120%. europa.eujmb.or.kr

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). europa.eu

Reproducibility: Precision between laboratories (collaborative studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jmb.or.kr It is often estimated based on a signal-to-noise ratio of 3:1. europa.eu

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The LOQ is crucial for impurity determination and trace analysis. mdpi.comjmb.or.kr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). It provides an indication of its reliability during normal usage. researchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness to the true value, measured by percent recovery. europa.eu | Mean recovery of 80-120% (can vary with concentration). jmb.or.kr |

| Precision (Repeatability) | Agreement between replicate measurements under the same conditions. europa.eu | Relative Standard Deviation (RSD) ≤ 15-20%. |

| Specificity | Ability to differentiate the analyte from other substances. researchgate.net | No significant interference at the retention time of the analyte. |

| Limit of Detection (LOD) | Lowest concentration that can be detected. europa.eu | Signal-to-Noise Ratio ≥ 3:1. europa.eu |

| Limit of Quantification (LOQ) | Lowest concentration that can be quantified reliably. europa.eu | Signal-to-Noise Ratio ≥ 10:1; adequate precision and accuracy. mdpi.com |

| Linearity & Range | Proportionality of signal to concentration over a defined range. europa.eu | Coefficient of Determination (R²) ≥ 0.99. jmb.or.kr |

| Robustness | Resistance to small, deliberate changes in method parameters. researchgate.net | No significant impact on results from varied conditions. |

Development of Automated and High-Throughput Analytical Platforms for Environmental and Synthetic Monitoring

The continuous demand for rapid and cost-effective analysis of environmental contaminants and synthetic chemical products has spurred the development of automated and high-throughput analytical platforms. For a compound like this compound, which falls under the category of volatile organochlorine compounds, these advanced systems offer significant advantages in terms of sample throughput, reproducibility, and reduced manual intervention. These platforms are crucial for both environmental surveillance, to monitor its presence and fate in various matrices, and for quality control in synthetic chemistry, ensuring the purity and consistency of the final product.

The core of these automated systems often revolves around the integration of robotic sample preparation with advanced analytical instrumentation, primarily gas chromatography-mass spectrometry (GC-MS). The automation can encompass the entire workflow, from sample extraction and cleanup to injection and data analysis.

For environmental monitoring, the analysis of this compound in matrices such as water and soil requires robust extraction and concentration steps. Automated solid-phase extraction (SPE) and accelerated solvent extraction (ASE) are two prominent techniques that have been integrated into high-throughput platforms. thermofisher.com

Automated Solid-Phase Extraction (SPE) systems can process a large number of samples in parallel, significantly reducing the time and solvent consumption associated with traditional liquid-liquid extraction. researchgate.net These systems automate the conditioning of SPE cartridges, sample loading, washing to remove interferences, and elution of the target analytes. gcms.cz The eluted extract can then be directly transferred to a GC-MS system for analysis. The use of robotic autosamplers can further streamline this process, enabling unattended operation for extended periods. thermofisher.com

Accelerated Solvent Extraction (ASE) is another powerful technique for extracting organic compounds from solid and semi-solid samples. By using elevated temperatures and pressures, ASE can achieve rapid and efficient extractions with reduced solvent volumes. thermofisher.com Fully automated ASE systems can handle multiple samples sequentially, combining extraction and concentration into a single, seamless workflow. thermofisher.com

In the context of synthetic monitoring, high-throughput screening becomes essential for reaction optimization and quality control. Robotic platforms can be employed to prepare and analyze numerous reaction aliquots, allowing for the rapid assessment of product purity and the identification of byproducts. nih.gov These systems can be programmed to perform dilutions, add internal standards, and inject the samples into a GC-MS, providing a wealth of data in a short amount of time. nih.gov

The integration of these automated sample preparation techniques with GC-MS provides a powerful tool for the characterization and quantification of this compound. The performance of such systems can be illustrated by the following data, which, while not specific to this compound, is representative of the capabilities for analogous chlorinated hydrocarbons.

Table 1: Performance Characteristics of an Automated SPE-GC-MS System for the Analysis of Chlorinated Hydrocarbons in Water

| Parameter | Value | Reference |

| Sample Volume | 500 mL | researchgate.net |

| Cycle Time per Sample | 30 - 60 minutes | envirotech-online.com |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | researchgate.net |

| Recovery | 80 - 115% | thermofisher.com |

| Reproducibility (RSD) | < 15% | researchgate.net |

| This table presents typical performance data for automated systems analyzing compounds structurally similar to this compound and serves as an illustrative example. |

High-throughput screening in environmental analysis allows for the rapid assessment of a large number of samples for the presence of contaminants like this compound. This is particularly valuable in large-scale monitoring programs or in response to contamination incidents. By employing rapid extraction methods, such as solvent microextraction, coupled with fast GC analysis, the total analysis time per sample can be significantly reduced to under 10 minutes. researchgate.netwvu.edu

Table 2: Comparison of Conventional vs. High-Throughput GC-MS Analysis for Organochlorine Compounds

| Feature | Conventional GC-MS | High-Throughput GC-MS | Reference |

| Sample Preparation | Manual Liquid-Liquid Extraction | Automated SPE / Solvent Microextraction | researchgate.netresearchgate.net |

| Analysis Time per Sample | 30 - 60 minutes | < 10 - 15 minutes | manchester.ac.ukchromatotec.com |

| Sample Throughput | 20 - 40 samples/day | > 100 samples/day | nih.gov |

| Solvent Consumption | High | Low | thermofisher.com |

| Manual Intervention | High | Low | gcms.cz |

| This table provides a comparative overview to highlight the advantages of high-throughput methodologies. |

The development of these automated and high-throughput platforms is driven by the need for more efficient and cost-effective analytical solutions. For a compound of interest such as this compound, the ability to rapidly screen a large number of environmental samples or to monitor its formation in real-time during synthesis is invaluable. The continued advancement in robotics, micro-extraction techniques, and mass spectrometry instrumentation will likely lead to even faster and more sensitive automated systems in the future.

Applications of 1,2,3,3,4 Pentachlorobut 1 Ene in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Scaffolds

Organic building blocks are fundamental molecules used for the construction of more complex molecular architectures. sigmaaldrich.com These building blocks typically possess reactive functional groups that allow for their incorporation into larger structures. While the structure of 1,2,3,3,4-pentachlorobut-1-ene, with its multiple chlorine atoms and a carbon-carbon double bond, suggests potential for reactivity, there is no documented evidence in the scientific literature of its use as a versatile building block for the synthesis of complex organic scaffolds. The synthesis of such scaffolds often involves well-established and readily available starting materials, and this compound does not appear to be among them.

Precursor to Highly Functionalized Derivatives with Tailored Properties

The transformation of a starting material into a range of functionalized derivatives is a cornerstone of synthetic chemistry, allowing for the fine-tuning of chemical and physical properties. In principle, the chlorine atoms and the double bond in this compound could be sites for various chemical modifications. For instance, nucleophilic substitution reactions could replace the chlorine atoms, and addition reactions could occur across the double bond. However, there are no specific examples or research findings in the available literature that describe the synthesis of highly functionalized derivatives from this compound with the aim of tailoring their properties for specific applications.

Role in the Synthesis of Novel Halogenated Polymers and Oligomers

Halogenated polymers and oligomers often exhibit unique properties, such as flame resistance and chemical inertness, making them valuable in various industrial applications. The presence of multiple chlorine atoms in this compound makes it a theoretical candidate as a monomer for polymerization or oligomerization reactions to produce novel halogenated materials. For example, the double bond could potentially undergo polymerization. However, a review of the literature on halogenated polymers and oligomers does not indicate any role for this compound in their synthesis. Research in this area tends to focus on more common and accessible chlorinated monomers.

Intermediacy in the Production of Specialty Chemicals and Advanced Materials

Many complex chemical products, including specialty chemicals and advanced materials, are synthesized through multi-step processes involving various chemical intermediates. While it is conceivable that this compound could be an intermediate in a larger synthetic sequence, there is no information in the public domain to support this. The production pathways for specialty chemicals and advanced materials are often proprietary, but typically, key intermediates that are produced on a significant scale or are crucial to a widely used process are documented in patents or scientific publications. The absence of such documentation for this compound suggests it is not a recognized intermediate in these fields.

Emerging Research Frontiers and Future Perspectives on 1,2,3,3,4 Pentachlorobut 1 Ene

Development of Sustainable Synthetic Approaches and Integration of Green Chemistry Principles

The traditional synthesis of polychlorinated compounds often involves hazardous reagents and produces significant waste, making the development of sustainable synthetic routes a primary research goal. Green chemistry principles offer a framework for designing safer and more efficient processes for producing compounds like 1,2,3,3,4-Pentachlorobut-1-ene. organic-chemistry.orgwikipedia.org

Key areas of future research will likely focus on:

Alternative Solvents: A major principle of green chemistry is the reduction or replacement of hazardous solvents. wikipedia.org Chlorinated solvents, while effective, are often toxic and environmentally persistent. organic-chemistry.org Research is expected to focus on identifying greener alternatives such as bio-based solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or even water for the synthesis of polychlorinated butenes. organic-chemistry.orgnih.govevotec.com The use of supercritical fluids, like carbon dioxide, also presents a promising solvent-free approach. wikipedia.org

Atom Economy: Future synthetic methods will aim to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. wikipedia.org This involves designing reactions that minimize the formation of byproducts.

Renewable Feedstocks: Investigating the synthesis of chlorinated butenes from renewable biomass sources instead of traditional fossil fuels is a long-term goal for enhancing the sustainability of this class of compounds. wikipedia.org

Energy Efficiency: Developing synthetic routes that operate at ambient temperature and pressure would significantly reduce the energy consumption and environmental footprint of production. wikipedia.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses with higher yields and fewer byproducts. |

| Safer Solvents and Auxiliaries | Replacing traditional chlorinated solvents with greener alternatives like ionic liquids or bio-based solvents. organic-chemistry.orgevotec.com |

| Design for Energy Efficiency | Developing catalytic processes that operate under milder conditions (lower temperature and pressure). wikipedia.org |

| Use of Renewable Feedstocks | Exploring synthetic pathways from biomass-derived starting materials. wikipedia.org |

| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. wikipedia.org |

Design and Discovery of Advanced Catalytic Systems for Selective Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of advanced catalytic systems is crucial for unlocking the potential of this compound. Future research will likely target catalysts that can achieve highly selective transformations, allowing for the precise modification of the molecule's structure.

Selective Dechlorination: The ability to selectively remove one or more chlorine atoms from the pentachlorobutene backbone would open up pathways to a wide range of new derivatives. Research into catalytic systems, such as those using palladium-iron bimetallic catalysts or granular iron, has shown promise for the dechlorination of other chlorinated hydrocarbons and could be adapted for this purpose. tandfonline.comnih.govresearchgate.net